

BAR501: A Comprehensive Technical Guide to its Pharmacological Properties

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Compound of Interest					
Compound Name:	(3α,5β,6β,7α)-BAR501				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

BAR501 is a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] This semisynthetic bile acid derivative, chemically identified as 6β -ethyl- 3α , 7β -dihydroxy- 5β -cholan-24-ol, has demonstrated significant therapeutic potential in a range of preclinical models of metabolic, inflammatory, and liver diseases.[4] By selectively activating GPBAR1 without engaging the farnesoid X receptor (FXR), BAR501 modulates multiple signaling pathways, leading to beneficial effects on endothelial function, inflammation, glucose metabolism, and energy expenditure.[3][5] This technical guide provides an in-depth overview of the pharmacological properties of BAR501, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways.

Core Pharmacological Profile

BAR501 is characterized by its high selectivity and potency as a GPBAR1 agonist.[6] Unlike natural bile acids that can activate multiple receptors, BAR501's specificity for GPBAR1 minimizes off-target effects and offers a more targeted therapeutic approach.[7]

Receptor Selectivity and Potency



Key studies have established BAR501's selective agonism for GPBAR1. In vitro assays demonstrate that BAR501 effectively transactivates GPBAR1 in HEK293 cells with a half-maximal effective concentration (EC50) of 1 μ M.[1][3] Conversely, it does not activate FXR, a nuclear bile acid receptor, even at concentrations up to 10 μ M.[5]

Parameter	Cell Line	Value	Reference
GPBAR1 EC50	HEK293T	1 μΜ	[1][3][5]
FXR Transactivation	HepG2	No activity	[5]

Downstream Cellular Effects

Activation of GPBAR1 by BAR501 initiates a cascade of intracellular signaling events, primarily through the Gαs-adenylyl cyclase-cAMP pathway. This leads to the activation of Protein Kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB).[5][8]

Effect	Cell Line/Model	Concentration/ Dose	Result	Reference
cAMP Production	GLUTAg cells	10 μΜ	Robust increase	[5]
GLP-1 mRNA Expression	GLUTAg cells	10 μΜ	2.5-fold increase	[3][5]
Pro-inflammatory Cytokine Inhibition	Macrophages	-	Reduction of TNF- α , IL-1 β , IL-6	[6][9]
M2 Macrophage Polarization	Intestinal Macrophages	-	Shift from M1 to M2 phenotype	[6][9]

Key Signaling Pathways

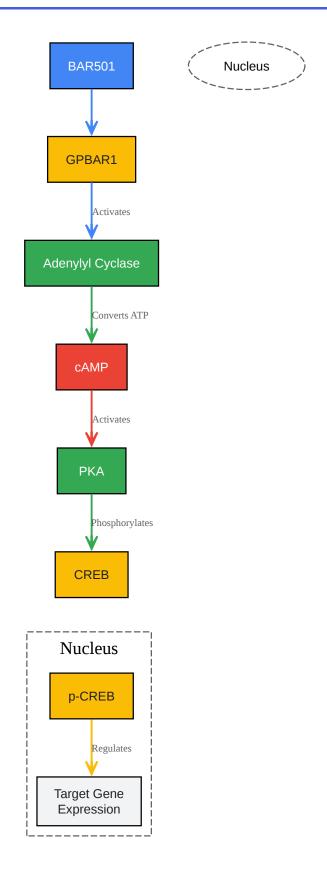
The therapeutic effects of BAR501 are mediated through several interconnected signaling pathways. The primary mechanism involves the activation of GPBAR1 and subsequent downstream signaling cascades that regulate inflammation, endothelial function, and metabolism.



GPBAR1-cAMP-PKA-CREB Signaling Pathway

This is the canonical pathway activated by BAR501. Upon binding to GPBAR1, BAR501 induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] Elevated cAMP levels activate PKA, which in turn phosphorylates CREB.[8] Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their expression.[5][8] This pathway is crucial for the anti-inflammatory and metabolic effects of BAR501.[8][9]





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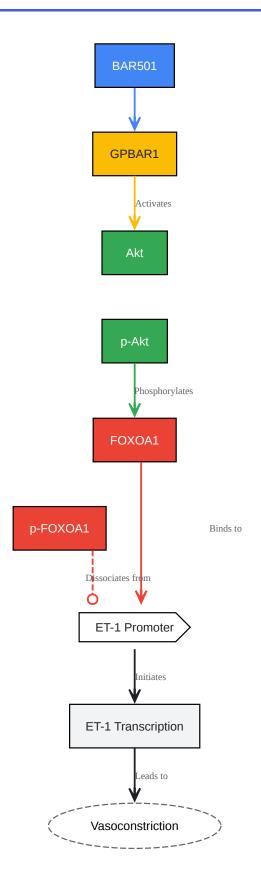
GPBAR1-cAMP-PKA-CREB Signaling Pathway



Akt/FOXOA1-Dependent Regulation of Endothelial Function

In the context of portal hypertension, BAR501 has been shown to reverse endothelial dysfunction through a pathway involving Akt and FOXO1.[5] BAR501 treatment leads to the Akt-dependent phosphorylation of FOXO1.[5] This phosphorylation event causes the release of FOXO1 from the endothelin-1 (ET-1) promoter, thereby inhibiting ET-1 transcription.[5] ET-1 is a potent vasoconstrictor, and its downregulation contributes to the vasodilatory effects of BAR501.





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Akt/FOXOA1-Dependent Regulation of ET-1



Therapeutic Applications in Preclinical Models

BAR501 has been investigated in a variety of animal models, demonstrating its therapeutic potential across a spectrum of diseases.

Portal Hypertension and Endothelial Dysfunction

In rat models of portal hypertension, administration of BAR501 (15 mg/kg/day for 6 days) reduced basal portal pressure and attenuated the vasoconstrictor response to norepinephrine. [3][5] It also mitigated the hepatic vasomotor activity induced by shear stress and methoxamine. [3][5] These effects are attributed to the downregulation of the vasoconstrictor ET-1 and the modulation of hydrogen sulfide (H2S) generation. [5][7]

Nonalcoholic Steatohepatitis (NASH)

In a mouse model of diet-induced NASH, BAR501 treatment reversed liver injury, steatosis, inflammation, and fibrosis.[4][10] These beneficial effects were associated with the promotion of browning of white adipose tissue and increased energy expenditure, which were dependent on GPBAR1 activation.[4][8]

Parameter	Model	Dose	Outcome	Reference
Liver Injury	HFD-F fed mice	15 mg/kg/day	Reversal of steatohepatitis	[4][10]
Vascular Damage	HFD-F fed mice	15 mg/kg/day	Reversal of increased aorta intima-media thickness	[4]
Body Weight Gain	HFD-F fed mice	30 mg/kg/day	Reversal of body weight gain	[11]

Inflammatory Bowel Disease (IBD)

In murine models of colitis (trinitrobenzenesulfonic acid and oxazolone-induced), BAR501 administration reversed intestinal inflammation.[9] This was achieved by reducing the trafficking of inflammatory monocytes to the intestinal mucosa and promoting a shift in intestinal



macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[9] The protective effects of BAR501 in this context were dependent on the induction of IL-10.[9]

Cholestasis

In a mouse model of primary sclerosing cholangitis (PSC) (Abcb4-/- mice), treatment with BAR501 reduced bile duct inflammation and liver fibrosis.[12] It also modulated the composition of the bile acid pool and improved gut barrier function, thereby reducing intestinal and systemic inflammation.[12]

Experimental ProtocolsIn Vitro GPBAR1 Transactivation Assay

- Cell Line: Human Embryonic Kidney (HEK) 293T cells.[3]
- Transfection: Cells are co-transfected with a reporter vector containing a cAMP response element (CRE) driving a luciferase reporter gene (e.g., pGL4.29), a human GPBAR1 expression vector (e.g., pCMVSPORT6-human GPBAR1), and a control vector for normalization (e.g., pGL4.70).[3]
- Treatment: 24 hours post-transfection, cells are incubated with varying concentrations of BAR501 for 18 hours.[3]
- Readout: Luciferase activity is measured and normalized to the control (Renilla) activity to determine the dose-dependent transactivation of GPBAR1.[3]



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In Vitro GPBAR1 Transactivation Assay Workflow

In Vivo Animal Models



- Animals: Species and strain are model-dependent (e.g., C57BL/6 mice for NASH and colitis models, Sprague-Dawley rats for portal hypertension).[4][5][9]
- Disease Induction:
 - NASH: High-fat and fructose diet (HFD-F) for a specified duration (e.g., 10-19 weeks).[4]
 [10][11]
 - Colitis: Intrarectal administration of trinitrobenzenesulfonic acid (TNBS) or oxazolone.[9]
 [13]
 - Portal Hypertension: Carbon tetrachloride (CCl4) administration.[3]
- Dosing: BAR501 is typically administered by oral gavage at doses ranging from 15 to 30 mg/kg/day.[3][11]
- Outcome Measures:
 - Biochemical: Serum levels of ALT, AST, cholesterol, etc.[11]
 - Histological: H&E and Sirius Red staining of liver tissue.[10]
 - Gene Expression: Real-time PCR analysis of relevant genes in target tissues. [5][9]
 - Physiological: Measurement of portal pressure, glucose tolerance tests.[5][11]

Conclusion

BAR501 is a selective GPBAR1 agonist with a well-defined pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, metabolism, and endothelial function underscores its therapeutic potential for a range of complex diseases, including NASH, IBD, and portal hypertension. The preclinical data summarized in this guide provide a strong rationale for its further development and clinical investigation. The detailed experimental methodologies and pathway diagrams offer a valuable resource for researchers in the field of bile acid signaling and drug discovery.



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